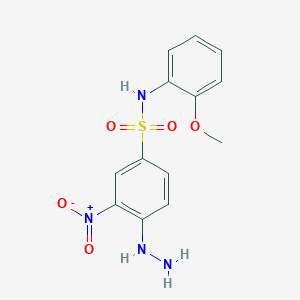
3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one represents an intricate structure commonly studied in various scientific fields, particularly chemistry and biology. This molecule combines quinazolinone and pyrimidine moieties, providing a platform for diverse functional applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-(3-((4,6-dimethylpyrimidin-2-yl)oxy)pyrrolidin-1-yl)-3-oxopropyl)quinazolin-4(3H)-one involves multi-step organic reactions. Typically, the quinazolinone core is constructed via a cyclization reaction using anthranilic acid derivatives. Subsequently, the pyrrolidine ring and the 4,6-dimethylpyrimidin-2-yloxy substituent are introduced through nucleophilic substitution reactions under controlled conditions.
Industrial Production Methods: While lab-scale synthesis is feasible, scaling up to industrial production requires optimized reaction pathways, efficient catalysts, and controlled environments. Strategies such as continuous flow reactors and automated synthesis platforms are employed to ensure consistency and purity in larger batches.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: This compound undergoes oxidation primarily at the pyrrolidine ring and the methyl groups of the pyrimidine.
Reduction: Reduction reactions are less common but can occur at the oxo group on the quinazolinone.
Substitution: Nucleophilic and electrophilic substitution reactions predominantly occur at the dimethylpyrimidine and quinazolinone regions.
Common Reagents and Conditions: Reagents like potassium permanganate (oxidation), lithium aluminum hydride (reduction), and halides (substitution) are used under specific conditions, such as solvents, temperature, and pH control.
Major Products Formed: Reaction products include various derivatives of the parent compound with modified functional groups, enhancing or altering its activity and application.
Applications De Recherche Scientifique
Chemistry: This compound serves as a scaffold for developing new materials and catalysts due to its stable yet modifiable structure. Biology: It's studied for its potential as a pharmaceutical intermediate, providing insights into drug design and synthesis. Medicine: Derivatives of this compound exhibit biological activity against various diseases, including cancers and infectious diseases. Industry: It finds use in the development of advanced polymers, agrochemicals, and other industrially relevant materials.
Mécanisme D'action
Molecular Targets and Pathways: The compound interacts with various enzymes and receptors, modulating biological pathways involved in cell growth, apoptosis, and signal transduction. Its mechanism often involves binding to active sites, inhibiting enzyme activity or altering receptor function.
Comparaison Avec Des Composés Similaires
Comparison: Compared to its structural analogs, such as other quinazolinone and pyrimidine derivatives, this compound shows unique properties due to the specific arrangement and functional groups. List of Similar Compounds: These include 2-(4-(4-chlorophenyl)piperazin-1-yl)-4H-pyrimidine-4-one and 6,7-dimethoxy-4-quinazolinamine, among others.
Propriétés
IUPAC Name |
3-[3-[3-(4,6-dimethylpyrimidin-2-yl)oxypyrrolidin-1-yl]-3-oxopropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5O3/c1-14-11-15(2)24-21(23-14)29-16-7-9-25(12-16)19(27)8-10-26-13-22-18-6-4-3-5-17(18)20(26)28/h3-6,11,13,16H,7-10,12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGMLUXAMNPXYAF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)OC2CCN(C2)C(=O)CCN3C=NC4=CC=CC=C4C3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(N,N-dipropylsulfamoyl)benzamide hydrochloride](/img/structure/B2448215.png)


![4-chloro-1-ethyl-N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)-1H-pyrazole-3-carboxamide](/img/structure/B2448223.png)
![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2448224.png)


![3,4,5-trimethoxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)benzamide](/img/structure/B2448227.png)
![6-Tert-butyl-2-{1-[(pyridin-3-yl)methyl]piperidin-4-yl}-2,3-dihydropyridazin-3-one](/img/structure/B2448228.png)
![2-cyano-N-(2,6-dimethylphenyl)-3-[2-(4-methylphenyl)-1,3-thiazol-4-yl]prop-2-enamide](/img/structure/B2448229.png)


